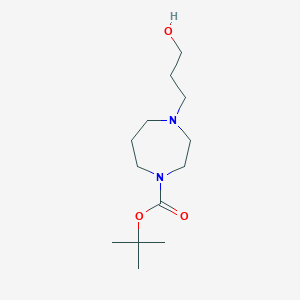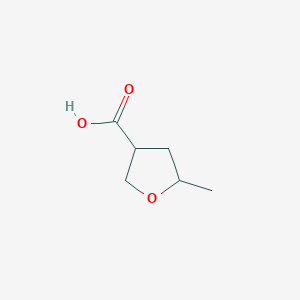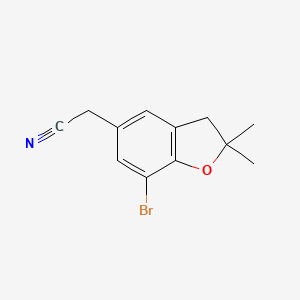
2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Descripción general
Descripción
“2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile”, benzofuran compounds in general have been synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” are not explicitly available .Aplicaciones Científicas De Investigación
Photochemical Reactivity
Research on similar dimethylbenzonitriles suggests that the photochemical reactivity of these compounds can vary depending on their structural isomers. In acetonitrile, phototransposition can lead to the conversion of one isomer to another, while irradiation in certain solvents can result in the formation of addition products. The specific reactivity and products can be influenced by the substitution pattern on the aromatic ring (Howell, Pincock, & Stefanova, 2000).
Synthetic Applications
The compound under study could potentially play a role in synthetic chemistry, as indicated by research on related compounds. For instance, substituted acetonitriles have been used to synthesize various heterocyclic compounds, suggesting that 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile might be utilized in similar synthetic routes (Tverdokhlebov et al., 2003).
Degradation and Environmental Impact
Studies on compounds with similar structures have investigated their degradation behavior, which is essential for understanding their environmental impact. For instance, the degradation of carbosulfan, a carbamate pesticide with a similar benzofuran moiety, in acetonitrile-containing solutions has been studied, providing insights into the factors that influence degradation rates and mechanisms (Jiang Wei, Furrer, & Schulin, 2000).
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . Therefore, future research could focus on exploring the therapeutic potential of “2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” and other benzofuran derivatives .
Propiedades
IUPAC Name |
2-(7-bromo-2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-12(2)7-9-5-8(3-4-14)6-10(13)11(9)15-12/h5-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKKHPKVLIOCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)CC#N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
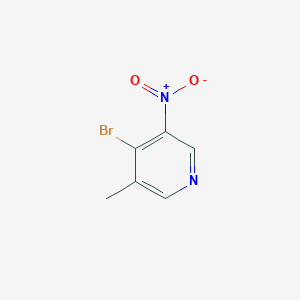
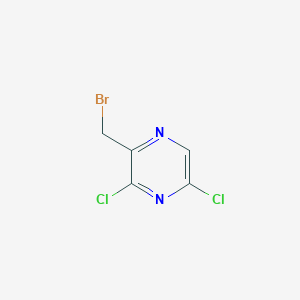

![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)





